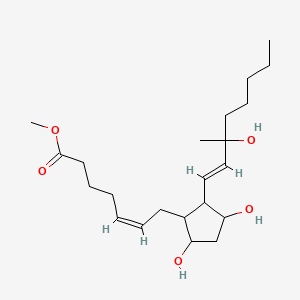
Carboprost Methylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboprost Methylate is an organic compound with the chemical formula C22H38O5. It is primarily used as a prostaglandin analog, specifically a derivative of prostaglandin F2α. This compound is known for its ability to stimulate uterine contractions and is commonly used in medical settings for inducing labor and controlling postpartum hemorrhage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carboprost Methylate involves several steps, starting from the core structure of prostaglandin F2α. One common method includes the alkylation of an enone intermediate in the presence of a chiral auxiliary using a Grignard reagent. This is followed by separation of the methyl ester epimers through gravity silica gel chromatography. The final product is obtained by forming the tromethamine salt using a solid tromethamine base .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to remove impurities like 5,6-trans isomers and 15-epi isomers .
Analyse Chemischer Reaktionen
Types of Reactions
Carboprost Methylate undergoes various chemical reactions, including:
Reduction: Reduction of the lactone group using diisobutylaluminum hydride is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Diisobutylaluminum hydride is used for reducing the lactone group.
Substitution: Reagents like methyl Grignard reagent or trimethylaluminum are used for alkylation.
Major Products
The major products formed from these reactions include various epimers and isomers of this compound, which are then purified to obtain the desired compound .
Wissenschaftliche Forschungsanwendungen
Carboprost Methylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying prostaglandin analogs and their synthetic pathways.
Biology: Investigated for its role in cellular signaling and its effects on smooth muscle contraction.
Medicine: Widely used for inducing labor, controlling postpartum hemorrhage, and as an abortifacient.
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
Carboprost Methylate exerts its effects by binding to prostaglandin E2 receptors, leading to myometrial contractions. This action is crucial for inducing labor or expelling the placenta. The compound mimics the natural prostaglandins in the body, which play a role in various physiological processes, including the regulation of blood pressure and muscle contractions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dinoprost (PGF2α): Another prostaglandin analog used for similar medical applications.
Misoprostol: A synthetic prostaglandin E1 analog used for preventing gastric ulcers and inducing labor.
Dinoprostone (PGE2): Used for cervical ripening and labor induction.
Uniqueness
Carboprost Methylate is unique due to its specific structure, which includes a methyl group at the C-15 position. This modification enhances its stability and activity compared to other prostaglandin analogs. Additionally, its ability to induce strong uterine contractions makes it particularly effective for controlling postpartum hemorrhage and inducing labor .
Eigenschaften
Molekularformel |
C22H38O5 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
methyl (Z)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+ |
InChI-Schlüssel |
QQCOAAFKJZXJFP-MZIYWGQSSA-N |
Isomerische SMILES |
CCCCCC(C)(/C=C/C1C(CC(C1C/C=C\CCCC(=O)OC)O)O)O |
Kanonische SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)
![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)
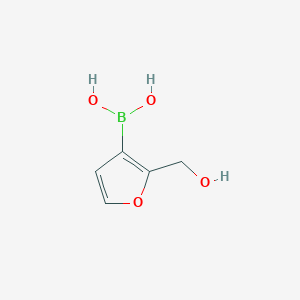

![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)
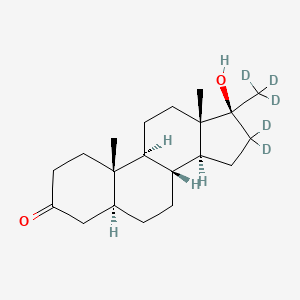
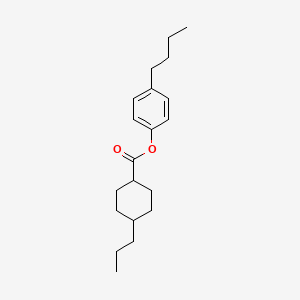
![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)
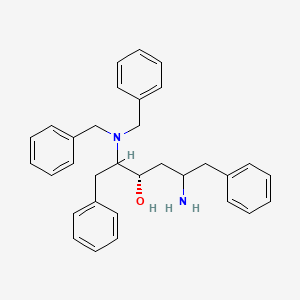
![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)
![5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B13407020.png)

![4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine](/img/structure/B13407027.png)
